molecular formula C16H20N4O2S2 B6434623 N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392294-15-4

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B6434623
CAS No.: 392294-15-4
M. Wt: 364.5 g/mol
InChI Key: UPIOGMYRKJPAGR-UHFFFAOYSA-N
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Description

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.10276824 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-tnap), tissue specific human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap) and human germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of cellular pH .

Mode of Action

It’s suggested that similar compounds inhibit the activity of alkaline phosphatases to a lesser degree than ecto-5′-nucleotidases . This suggests that the compound may interact with these enzymes, potentially altering their function and leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its potential interaction with alkaline phosphatases and ecto-5′-nucleotidases , it’s likely that the compound could influence pathways related to phosphate metabolism, nucleotide breakdown, and cellular pH regulation .

Pharmacokinetics

The compound is described as being soluble in water, ethanol, and acetone, but insoluble in benzene and toluene . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents .

Result of Action

Given its potential interaction with alkaline phosphatases and ecto-5′-nucleotidases , it’s plausible that the compound could influence cellular processes regulated by these enzymes, such as bone mineralization, lipid metabolism, and cellular pH regulation .

Action Environment

The compound is described as being stable under normal temperatures and pressures . This suggests that the compound may be relatively stable in a variety of environmental conditions .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-4-6-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-8-5-7-10(2)11(12)3/h5,7-8H,4,6,9H2,1-3H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIOGMYRKJPAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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